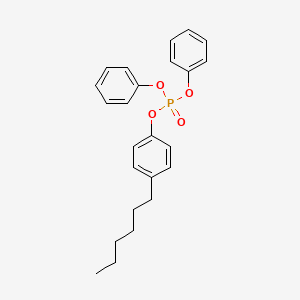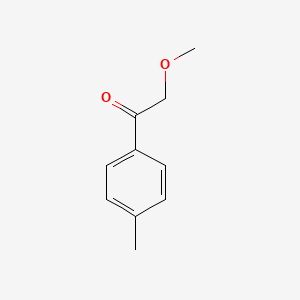
6-Chloro-9-(methoxymethyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-(methoxymethyl)-9H-purine is a heterocyclic organic compound with the molecular formula C7H7ClN4O It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(methoxymethyl)-9H-purine typically involves the chlorination of 9-(methoxymethyl)-9H-purine. One common method includes the reaction of 9-(methoxymethyl)-9H-purine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 6-position of the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-(methoxymethyl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like arylboronic acids are typical.
Major Products Formed
Aminopurines: Formed by substitution of the chlorine atom with an amine group.
Thiolpurines: Formed by substitution with a thiol group.
Arylpurines: Formed through coupling reactions with arylboronic acids.
Applications De Recherche Scientifique
6-Chloro-9-(methoxymethyl)-9H-purine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral and anticancer agents.
Biological Studies: Used in studies involving purine metabolism and enzyme interactions.
Pharmaceutical Development: It is a building block for the development of new drugs targeting various diseases.
Chemical Biology: Employed in the design of probes and inhibitors for studying biological pathways.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-(methoxymethyl)-9H-purine involves its interaction with biological targets such as enzymes and receptors. The chlorine atom at the 6-position and the methoxymethyl group at the 9-position contribute to its binding affinity and specificity. It can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: Lacks the methoxymethyl group at the 9-position.
9-Methoxymethylpurine: Lacks the chlorine atom at the 6-position.
6-Chloro-9H-purine: Lacks the methoxymethyl group at the 9-position.
Uniqueness
6-Chloro-9-(methoxymethyl)-9H-purine is unique due to the presence of both the chlorine atom at the 6-position and the methoxymethyl group at the 9-position. This combination of functional groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
6504-64-9 |
|---|---|
Formule moléculaire |
C7H7ClN4O |
Poids moléculaire |
198.61 g/mol |
Nom IUPAC |
6-chloro-9-(methoxymethyl)purine |
InChI |
InChI=1S/C7H7ClN4O/c1-13-4-12-3-11-5-6(8)9-2-10-7(5)12/h2-3H,4H2,1H3 |
Clé InChI |
SZLMRHFSYVCXQX-UHFFFAOYSA-N |
SMILES |
COCN1C=NC2=C1N=CN=C2Cl |
SMILES canonique |
COCN1C=NC2=C1N=CN=C2Cl |
| 6504-64-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















